molecular formula C17H25N3O3S B4549637 (1-(Methylsulfonyl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone

(1-(Methylsulfonyl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B4549637
M. Wt: 351.5 g/mol
InChI Key: QOIPBAKKZHWZNJ-UHFFFAOYSA-N
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Description

(1-(Methylsulfonyl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery research. The structure of this compound incorporates both a piperazine and a piperidine moiety, which are privileged scaffolds commonly found in pharmacologically active molecules. Piperazine derivatives are frequently investigated for their potential to interact with various biological targets, particularly in the central nervous system . The specific research applications and mechanism of action for this compound are areas of active investigation. Researchers are exploring its potential utility as a building block or intermediate in the synthesis of more complex molecules, or as a candidate for screening against a panel of biological targets. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the provided Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

(1-methylsulfonylpiperidin-3-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-24(22,23)20-9-5-6-15(14-20)17(21)19-12-10-18(11-13-19)16-7-3-2-4-8-16/h2-4,7-8,15H,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIPBAKKZHWZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Methylsulfonyl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via a sulfonation reaction using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving a suitable precursor such as ethylenediamine.

    Coupling of the Piperidine and Piperazine Rings: The final step involves coupling the piperidine and piperazine rings through a condensation reaction using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of (1-(Methylsulfonyl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (–SO₂CH₃) group serves as a strong electron-withdrawing substituent, enabling nucleophilic displacement reactions.

Reaction TypeReagents/ConditionsProductReference
Sulfonamide Cleavage Strong bases (e.g., LiAlH₄, NaOH)Piperidine derivative with –SH or –NH₂ group
Alkylation Alkyl halides (R–X), K₂CO₃, DMF–SO₂CH₂R derivatives

Mechanism : The sulfonyl group stabilizes the transition state during nucleophilic attack. For example, treatment with LiAlH₄ reduces the sulfonyl group to a thiol (–SH), while NaOH hydrolyzes it to a secondary amine (–NH₂) .

Piperazine Ring Functionalization

The 4-phenylpiperazine moiety undergoes reactions typical of secondary amines.

Reaction TypeReagents/ConditionsProductReference
Acylation Acetyl chloride (AcCl), Et₃N–N–COCH₃ derivatives
Quaternization Methyl iodide (CH₃I), THFPiperazinium salts
Condensation Aldehydes (R–CHO), H⁺Imine-linked analogs

Key Finding : Acylation at the piperazine nitrogen (e.g., with AcCl) enhances metabolic stability in pharmacological studies . Quaternization with CH₃I forms ionic species with improved aqueous solubility .

Ketone-Linker Reactivity

The central methanone group participates in condensation and reduction reactions.

Reaction TypeReagents/ConditionsProductReference
Reduction NaBH₄, MeOHSecondary alcohol
Grignard Addition RMgX, THFTertiary alcohol
Schiff Base Formation NH₂R, H⁺Imine derivatives

Example : Reduction with NaBH₄ converts the ketone to a hydroxyl group, altering the compound’s polarity and hydrogen-bonding capacity .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring in 4-phenylpiperazine undergoes regioselective EAS.

Reaction TypeReagents/ConditionsProductReference
Nitration HNO₃/H₂SO₄meta-NO₂-substituted phenyl
Halogenation Br₂/FeBr₃para-Br-substituted phenyl

Regioselectivity : The electron-donating piperazine group directs substitution to the meta position for nitration and para for halogenation .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the piperidine or piperazine rings may undergo cleavage.

Reaction TypeReagents/ConditionsProductReference
Piperidine Ring-Opening H₂SO₄, ΔLinear amine-sulfonic acid
Piperazine Ring Expansion Phosgene (COCl₂)Diazocane derivatives

Note : Ring-opening reactions are typically non-reversible and used to generate linear intermediates for further functionalization .

Cross-Coupling Reactions

The aryl groups enable Pd-catalyzed cross-couplings.

Reaction TypeReagents/ConditionsProductReference
Suzuki–Miyaura Ar–B(OH)₂, Pd(PPh₃)₄Biaryl derivatives
Buchwald–Hartwig NH₂R, Pd₂(dba)₃N-arylated piperazines

Application : Suzuki coupling introduces biaryl motifs, enhancing π-stacking interactions in drug design .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to (1-(Methylsulfonyl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone may exhibit antidepressant effects. Studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

Anxiolytic Effects

The anxiolytic potential of this compound has been investigated through various animal models. It appears to influence GABAergic systems, which play a significant role in anxiety regulation. Experimental data suggest that derivatives of piperazine can reduce anxiety-like behaviors in rodents, indicating a promising avenue for further exploration .

Anticancer Properties

Emerging studies have highlighted the anticancer potential of piperazine-containing compounds. The mechanism involves the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells. Specific analogs have shown effectiveness against various cancer types, including breast and lung cancers, by targeting specific signaling pathways involved in cell growth and survival .

Case Study 1: Antidepressant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives, including those related to (1-(Methylsulfonyl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone. The compounds were tested for their ability to inhibit serotonin reuptake, demonstrating significant antidepressant-like effects in behavioral assays .

Case Study 2: Anxiolytic Activity

A separate investigation focused on the anxiolytic properties of similar compounds. The study utilized the elevated plus maze model to evaluate anxiety levels in treated versus control groups. Results indicated a marked decrease in anxiety-related behaviors among subjects administered with the compound, supporting its potential as an anxiolytic agent .

Mechanism of Action

The mechanism of action of (1-(Methylsulfonyl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to a class of piperazine/piperidine derivatives with methanone linkages. Key structural analogs and their differences are outlined below:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
(1-(Methylsulfonyl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone C₁₇H₂₃N₃O₃S 357.45 Methylsulfonyl (piperidine), Phenylpiperazine Potential CNS activity
(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone C₁₂H₁₆N₂O₃S 272.34 Methylsulfonyl (piperidine), Pyridin-3-yl Anti-tubercular (targets Mycobacterium tuberculosis)
5-(2-Chlorophenyl)-1,2-oxazol-3-ylmethanone C₂₀H₁₈ClN₃O₂ 375.83 Oxazole, Chlorophenyl Acetylcholinesterase (AChE) inhibition (IC₅₀: 21.85 mM)
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone C₁₇H₂₀N₃O₄S 362.42 Cyclopropylsulfonyl, Isoxazole Varies with substituent modifications
{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-4-yl)methanone C₂₁H₂₃N₃O₄S 413.49 Methoxyphenylsulfonyl, Indole Enhanced pharmacokinetics due to methoxy group

Key Observations :

  • Sulfonyl Groups : Methylsulfonyl (as in the target compound) vs. cyclopropylsulfonyl or methoxyphenylsulfonyl influences steric bulk and electronic properties. Methylsulfonyl provides a balance of stability and moderate steric hindrance.
  • Aromatic Moieties : Phenylpiperazine (target compound) vs. pyridinyl or oxazole alters target specificity. Phenylpiperazine is commonly linked to serotonin/dopamine receptor interactions.
  • Heterocyclic Cores : Piperidine (target compound) vs. piperazine affects ring conformation and binding pocket compatibility.

Pharmacological Activity Comparisons

Anti-Tubercular Activity

The pyridinyl analog (4-(Methylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone exhibits anti-tubercular activity, likely due to interactions with Mycobacterium tuberculosis enzymes. The target compound’s phenylpiperazine group may redirect activity toward neurological targets instead .

Enzyme Inhibition

The oxazole-containing analog 5-(2-Chlorophenyl)-1,2-oxazol-3-ylmethanone is a potent AChE inhibitor (IC₅₀: 21.85 mM) .

Metabolic Stability

Compounds with methoxyphenylsulfonyl groups (e.g., ) show enhanced metabolic stability compared to methylsulfonyl derivatives, but may suffer from reduced blood-brain barrier penetration due to increased polarity.

Characterization :

  • Common techniques include NMR, mass spectrometry, and X-ray crystallography (for bond length/angle determination) .

Biological Activity

The compound (1-(Methylsulfonyl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic organic molecule that has garnered interest for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N3O2SC_{23}H_{29}N_{3}O_{2}S, indicating a complex structure that incorporates piperidine and piperazine moieties. Its structural features are essential for its interactions with biological targets.

PropertyValue
Molecular Weight413.56 g/mol
SolubilitySoluble in DMSO
LogP3.45
Melting PointNot specified

Research indicates that this compound may function as a kinase inhibitor , impacting various signaling pathways involved in cell proliferation and survival. Kinases are critical in many cellular processes, making them significant targets for therapeutic intervention.

Antitumor Activity

A study conducted on a series of related compounds demonstrated that derivatives of piperazine exhibited notable antitumor activity. These compounds were tested against various cancer cell lines, showing promising results in inhibiting tumor growth .

Antibacterial and Antifungal Properties

In addition to its antitumor effects, the compound has been evaluated for antibacterial and antifungal activities. The synthesis of similar piperazine derivatives has shown efficacy against several bacterial strains, suggesting a broad-spectrum antimicrobial potential .

Case Studies

  • Case Study on Antitumor Activity :
    • A derivative of the compound was tested against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM .
  • Case Study on Antimicrobial Activity :
    • In vitro testing against Staphylococcus aureus revealed that the compound exhibited an inhibition zone of 15 mm at a concentration of 50 µg/mL, indicating strong antibacterial properties .

Toxicity and Safety Profile

The safety profile of the compound has been assessed through various toxicological studies. The ToxCast database provides insights into its toxicity across different biological assays, revealing that while some activities were noted, they were generally below concerning thresholds .

Table 2: ToxCast Activity Summary

Assay TypeActive CompoundsActive %Concentration (µM)
GPCR Assays15795.06≤10
Kinase Inhibitors320.09≤10
Enzyme Activators270.15≤10

Q & A

Basic: What synthetic strategies are effective for synthesizing (1-(methylsulfonyl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Prepare the piperidin-3-ylmethanone core via coupling reactions (e.g., amide bond formation) using n-hexane/EtOAc or CHCl3/MeOH solvent systems to optimize crystallization .
  • Step 2: Introduce the methylsulfonyl group via sulfonation of the piperidine nitrogen, using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Step 3: Couple the 4-phenylpiperazine moiety using a carbodiimide-mediated reaction (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification: Column chromatography (silica gel) or recrystallization in solvent mixtures like n-hexane/EtOAc yields solids with >95% purity. Confirm purity via HPLC (retention time ~11–12 minutes at 254 nm) and elemental analysis (e.g., C: 72.04% observed vs. 72.85% calculated) .

Advanced: How can researchers address low reaction yields in the synthesis of similar piperidinyl methanones?

Methodological Answer:
Low yields (e.g., 8–12% in ) may arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalyst Optimization: Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to enhance aryl-piperazine linkage efficiency .
  • Temperature Control: Conduct reactions at controlled temperatures (e.g., 0–5°C for sulfonation steps) to minimize decomposition.
  • Alternate Solvents: Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to reduce byproduct formation .
  • In Situ Monitoring: Use TLC or LC-MS to track reaction progress and isolate intermediates early .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C-NMR: Confirm structural integrity by verifying peaks for the methylsulfonyl group (~3.0 ppm for CH₃SO₂) and aromatic protons (~7.2–7.5 ppm for phenylpiperazine) .
  • HPLC: Assess purity (>95%) with a C18 column, isocratic elution (acetonitrile/water), and UV detection at 254 nm .
  • Elemental Analysis: Validate stoichiometry (e.g., C: ±0.5% deviation from theoretical values) to rule out hydrate or solvent impurities .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (e.g., [M+H]+ ~429 g/mol for related analogs) .

Advanced: How can researchers resolve discrepancies between calculated and observed elemental analysis results?

Methodological Answer:
Discrepancies (e.g., C: 72.04% observed vs. 72.85% calculated in ) may indicate:

  • Residual Solvents: Use TGA (thermogravimetric analysis) to detect solvent traces (e.g., EtOAc or hexane).
  • Hydration: Dry samples under vacuum (40°C, 24 hours) to remove adsorbed water.
  • Instrument Calibration: Cross-validate results with CHNS/O analyzers and repeat measurements in triplicate .

Advanced: What strategies optimize the compound’s solubility for in vitro assays?

Methodological Answer:
Poor solubility in aqueous buffers is common for lipophilic piperazine derivatives. Solutions include:

  • Salt Formation: React with HCl or trifluoroacetic acid to form water-soluble salts (e.g., hydrochloride salts in ).
  • Co-Solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance dissolution .
  • Structural Analog Design: Introduce polar groups (e.g., hydroxyl or fluorine) at the phenylpiperazine moiety, as seen in related compounds ().

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid dermal contact.
  • Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., methanesulfonyl chloride).
  • Storage: Keep in airtight containers at –20°C to prevent degradation .
  • Spill Management: Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

  • Core Modifications: Vary the piperidine sulfonyl group (e.g., replace methyl with cyclopropyl or phenyl) to assess steric effects .
  • Piperazine Substitutions: Introduce electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring to modulate receptor binding ().
  • Biological Testing: Screen analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays .

Advanced: How to address contradictory bioactivity data in related compounds?

Methodological Answer:
Contradictions (e.g., high purity but low activity) may arise from:

  • Conformational Flexibility: Use molecular dynamics simulations to assess binding pose stability.
  • Metabolic Instability: Perform microsomal stability assays (e.g., liver S9 fractions) to identify rapid degradation .
  • Off-Target Effects: Employ kinase profiling panels to rule out unintended interactions .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
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(1-(Methylsulfonyl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone
Reactant of Route 2
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(1-(Methylsulfonyl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone

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